Cas no 113232-01-2 (ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate)

Ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate is a versatile quinoline-based intermediate with applications in organic synthesis and pharmaceutical research. Its structure combines a chloroquinoline core with a reactive cyanoacrylate moiety, enabling participation in cyclization, condensation, and nucleophilic addition reactions. The compound exhibits strong electrophilic character due to the electron-withdrawing cyano and ester groups, facilitating the formation of heterocyclic scaffolds. Its high purity and stability under standard conditions make it suitable for use in multistep synthetic routes. The presence of both chloro and cyano functional groups allows for further derivatization, enhancing its utility in medicinal chemistry for the development of biologically active compounds.
ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate structure
113232-01-2 structure
Product name:ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate
CAS No:113232-01-2
MF:C15H11ClN2O2
MW:286.713042497635
CID:3623800
PubChem ID:779783

ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(2-chloro-3-quinolinyl)-2-cyano-, ethyl ester, (E)-
    • 2-Propenoic acid, 3-(2-chloro-3-quinolinyl)-2-cyano-, ethyl ester, (E)- (9CI)
    • ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate
    • Z44297753
    • SR-01000047678-1
    • ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate
    • 113232-01-2
    • HMS2461G18
    • ethyl (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate
    • MLS000418073
    • AKOS001045395
    • CHEMBL1527858
    • SR-01000047678
    • EN300-26589199
    • MLS000577603
    • SMR000185598
    • Inchi: InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12(9-17)8-11-7-10-5-3-4-6-13(10)18-14(11)16/h3-8H,2H2,1H3/b12-8+
    • InChI Key: KYQGTGJCHYDWLF-XYOKQWHBSA-N

Computed Properties

  • Exact Mass: 286.0509053Da
  • Monoisotopic Mass: 286.0509053Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63Ų

ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26589199-0.05g
ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate
113232-01-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate

Ethyl 3-(2-Chloroquinolin-3-yl)-2-cyanoprop-2-enoate (CAS No. 113232-01-2): An Overview of Its Synthesis, Properties, and Applications

Ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate (CAS No. 113232-01-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, including as an intermediate in the synthesis of pharmaceuticals and as a lead compound in drug discovery.

The synthesis of ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate involves a series of well-defined chemical reactions. One common approach is the condensation of ethyl cyanoacetate with 3-chloroquinoline in the presence of a suitable base, such as potassium carbonate or sodium hydride. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization, yielding the desired product with high purity and yield. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and improving overall efficiency.

In terms of physical and chemical properties, ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate is a colorless to pale yellow liquid with a molecular weight of approximately 305.78 g/mol. It is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. The compound exhibits strong UV absorption and can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

The biological activity of ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate has been the subject of several studies. Research has shown that this compound possesses potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of anticancer agents. Specifically, it has been reported to inhibit the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT116) by inducing apoptosis through the modulation of key signaling pathways.

Beyond its antiproliferative properties, ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate has also demonstrated potential as an inhibitor of bacterial enzymes involved in quorum sensing. Quorum sensing is a communication mechanism used by bacteria to coordinate their behavior, and its inhibition can disrupt bacterial biofilm formation and reduce virulence. This makes the compound a valuable tool in the development of novel antibacterial agents.

In the context of drug discovery, ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate serves as a valuable starting point for the synthesis of more complex molecules with enhanced biological activities. Its structural scaffold can be modified through functional group manipulation to optimize pharmacological properties such as potency, selectivity, and bioavailability. For instance, recent studies have explored the effects of substituting the ethyl ester group with other alkyl or aryl groups to improve metabolic stability and reduce toxicity.

The pharmaceutical industry has shown increasing interest in compounds like ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases, including cancer and infectious diseases. Preliminary results have been promising, highlighting the compound's potential as a therapeutic agent.

In conclusion, ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate (CAS No. 113232-01-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive target for further investigation and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of healthcare and medicine.

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